molecular formula C5H2ClNO3S B14464873 4-Nitrothiophene-2-carbonyl chloride CAS No. 67998-17-8

4-Nitrothiophene-2-carbonyl chloride

Cat. No.: B14464873
CAS No.: 67998-17-8
M. Wt: 191.59 g/mol
InChI Key: VJMMHJLOQNVXJW-UHFFFAOYSA-N
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Description

4-Nitrothiophene-2-carbonyl chloride is a chemical compound belonging to the thiophene family, characterized by a five-membered ring containing a sulfur atom. This compound is notable for its applications in various fields, including medicinal chemistry and material science. Its molecular structure includes a nitro group (-NO2) and a carbonyl chloride group (-COCl) attached to the thiophene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrothiophene-2-carbonyl chloride typically involves the nitration of thiophene derivatives followed by chlorination. One common method includes the nitration of thiophene to produce 4-nitrothiophene, which is then subjected to chlorination using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Nitrothiophene-2-carbonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrothiophene-2-carbonyl chloride is primarily based on its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a key site for nucleophilic attack, leading to the formation of various derivatives. The nitro group, being an electron-withdrawing group, influences the reactivity of the thiophene ring, making it more susceptible to electrophilic substitution reactions .

Comparison with Similar Compounds

  • 4-Nitrothiophene-2-carboxylic acid
  • 4-Nitrothiophene-2-carboxamide
  • 4-Nitrothiophene-2-carboxylate esters

Comparison: 4-Nitrothiophene-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity compared to its carboxylic acid, carboxamide, and ester counterparts.

Properties

CAS No.

67998-17-8

Molecular Formula

C5H2ClNO3S

Molecular Weight

191.59 g/mol

IUPAC Name

4-nitrothiophene-2-carbonyl chloride

InChI

InChI=1S/C5H2ClNO3S/c6-5(8)4-1-3(2-11-4)7(9)10/h1-2H

InChI Key

VJMMHJLOQNVXJW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1[N+](=O)[O-])C(=O)Cl

Origin of Product

United States

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